

The Discovery and Synthesis of Dhodh-IN-21: A Technical Guide

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Compound of Interest

Compound Name: Dhodh-IN-21

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Abstract

Dhodh-IN-21 is a potent and selective N-heterocyclic 3-pyridyl carboxamide inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.^{[1][2][3]} This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of **Dhodh-IN-21**, with a focus on its potential as a therapeutic agent for acute myeloid leukemia (AML). The document includes detailed experimental protocols, a summary of quantitative data, and visualizations of key signaling pathways and experimental workflows.

Introduction

Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate.^[4] Rapidly proliferating cells, such as cancer cells, have a high demand for nucleotides to support DNA and RNA synthesis and are therefore particularly vulnerable to the inhibition of this pathway.^[5] This dependency makes DHODH an attractive target for cancer therapy.

Dhodh-IN-21 has emerged from structure-based drug design and virtual screening efforts as a highly potent inhibitor of DHODH with promising anti-leukemic activity.^{[1][2]}

Discovery of Dhodh-IN-21

The discovery of **Dhodh-IN-21** was the result of a focused effort to identify novel DHODH inhibitors with improved physicochemical properties and potent anti-AML activity. Researchers employed virtual screening and structure-based drug design to identify and optimize a series of N-heterocyclic 3-pyridyl carboxamide analogs.^{[1][2]} This campaign led to the identification of two lead compounds, designated as compound 19 (**Dhodh-IN-21**) and compound 29, which demonstrated potent biochemical and cellular DHODH activity, favorable drug-like properties, and efficacy in a preclinical AML model.^{[2][3]}

Synthesis of Dhodh-IN-21

The synthesis of **Dhodh-IN-21** (compound 19) involves a multi-step process starting from commercially available reagents. The key final step involves the coupling of an acid chloride intermediate with a heterocyclic amine, followed by a deprotection step.^[2]

Experimental Protocol: Synthesis of **Dhodh-IN-21**

A detailed, step-by-step synthesis protocol would be proprietary to the discovering entity. However, based on the general description in the scientific literature for N-heterocyclic 3-pyridyl carboxamide inhibitors, a representative synthetic scheme can be outlined. The final step typically involves:

- **Amide Coupling:** The acid chloride intermediate is reacted with the appropriate N-heterocyclic amine in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in an inert solvent (e.g., dichloromethane) at room temperature.
- **Deprotection:** A protecting group, if present on the heterocyclic amine, is removed under appropriate conditions. For example, a tert-butoxycarbonyl (Boc) group can be removed using trifluoroacetic acid in dichloromethane.
- **Purification:** The final compound is purified using standard techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

Biological Activity and Mechanism of Action

Dhodh-IN-21 exhibits potent and selective inhibition of the DHODH enzyme, leading to the depletion of the pyrimidine pool necessary for cell proliferation. This mechanism of action results in cell cycle arrest and apoptosis in cancer cells.

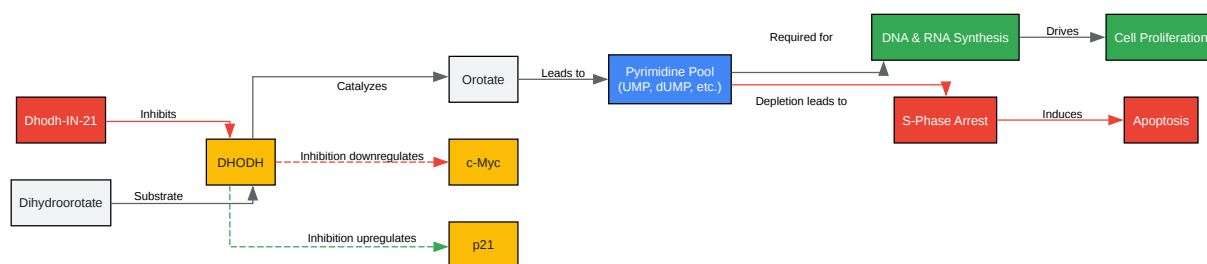
Quantitative Data

The biological activity of **Dhodh-IN-21** has been characterized by several key quantitative metrics:

Parameter	Value	Cell Line/Target	Reference
Biochemical IC50	1.1 nM	Human DHODH	[6]
Cellular IC50	2.0 nM	MOLM-13 (AML)	[6]
Cellular IC50	5.0 nM	THP-1 (AML)	[6]
In Vivo Efficacy	44% tumor growth inhibition	MOLM-13 Xenograft	[6]
(10 mg/kg, p.o., daily for 5 days)			
In Vivo Efficacy	60% tumor growth inhibition	MOLM-13 Xenograft	[6]
(20 mg/kg, p.o., daily for 5 days)			

Signaling Pathways

The primary signaling pathway affected by **Dhodh-IN-21** is the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH leads to a cascade of downstream effects.



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Caption: DHODH Inhibition Signaling Pathway.

Experimental Protocols

DHODH Enzymatic Activity Assay

A common method to determine the enzymatic activity of DHODH is a colorimetric assay that monitors the reduction of a dye.

Protocol:

- Recombinant human DHODH is pre-incubated with varying concentrations of **Dhodh-IN-21**.
- The reaction is initiated by the addition of the substrate, dihydroorotate.
- The reduction of 2,6-dichloroindophenol (DCIP) is monitored spectrophotometrically at a specific wavelength (e.g., 600 nm).
- The rate of DCIP reduction is proportional to the DHODH activity.
- IC50 values are calculated by plotting the percent inhibition against the inhibitor concentration.

Cell Proliferation Assay

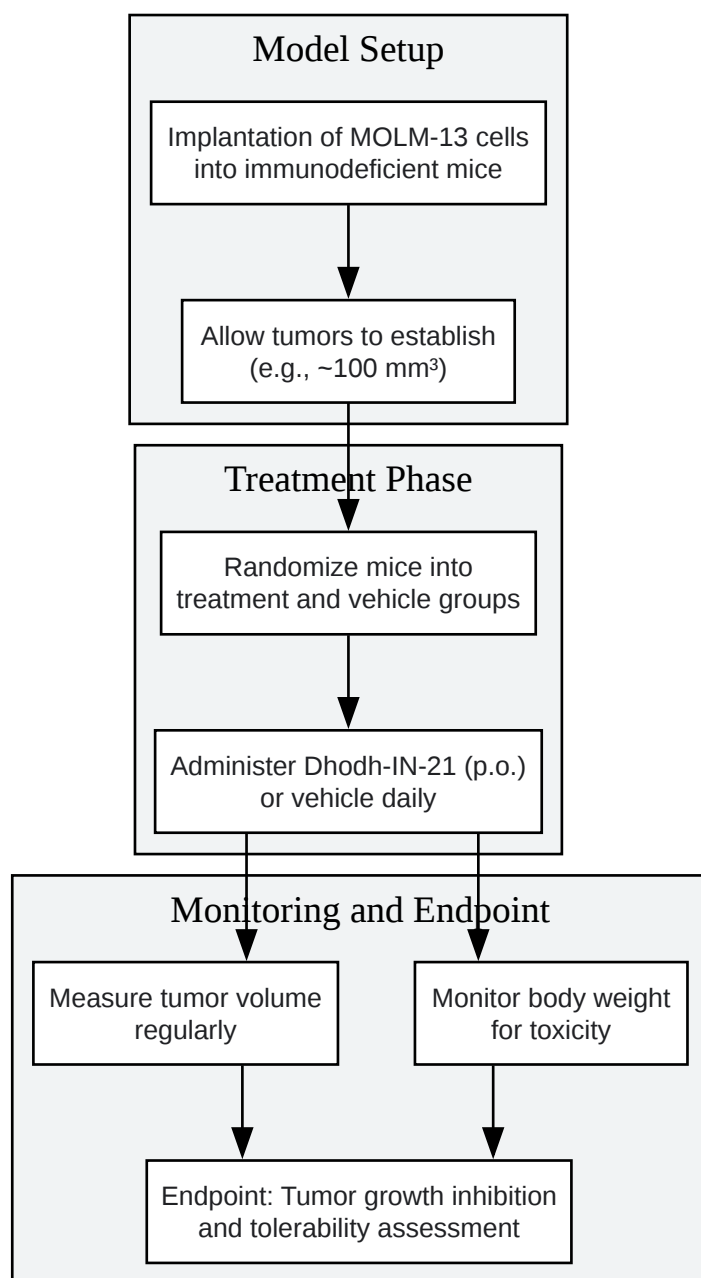
The effect of **Dhodh-IN-21** on the proliferation of cancer cell lines is typically assessed using a metabolic activity assay, such as the MTS assay.

Protocol:

- AML cell lines (e.g., MOLM-13, THP-1) are seeded in 96-well plates.
- Cells are treated with a range of concentrations of **Dhodh-IN-21** for a specified period (e.g., 72 hours).
- MTS reagent is added to each well and incubated to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.
- The absorbance of the formazan product is measured at 490 nm.
- Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.

In Vivo Xenograft Model

To evaluate the in vivo efficacy of **Dhodh-IN-21**, a tumor xenograft model is utilized.



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Caption: In Vivo Xenograft Experimental Workflow.

Protocol:

- Immunocompromised mice (e.g., NOD/SCID) are subcutaneously injected with a suspension of MOLM-13 cells.

- Once tumors reach a palpable size, mice are randomized into treatment and control groups.
- **Dhodh-IN-21** is administered orally at specified doses (e.g., 10 and 20 mg/kg) daily for a defined period. The control group receives a vehicle solution.
- Tumor volume and body weight are measured regularly to assess efficacy and toxicity.
- At the end of the study, tumor growth inhibition is calculated by comparing the tumor volumes of the treated groups to the control group.

Conclusion

Dhodh-IN-21 is a potent and orally bioavailable inhibitor of DHODH with significant anti-leukemic activity in preclinical models of AML. Its discovery highlights the therapeutic potential of targeting the de novo pyrimidine biosynthesis pathway in cancer. Further investigation into the pharmacokinetics, pharmacodynamics, and safety profile of **Dhodh-IN-21** is warranted to support its potential clinical development. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the continued exploration of **Dhodh-IN-21** and other DHODH inhibitors.

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